5H,6H-imidazo[2,1-b][1,3]thiazole-2-carbaldehyde hydrobromide
Description
Chemical Structure: The compound consists of a bicyclic imidazo[2,1-b][1,3]thiazole core substituted with a carbaldehyde group at position 2 and stabilized as a hydrobromide salt. Its molecular formula is C₆H₄N₂OS·HBr (derived from and ).
Key Properties:
- Molecular Weight: 152.18 g/mol (free aldehyde) + 80.91 g/mol (HBr) ≈ 233.09 g/mol.
- Functional Groups: Aldehyde (-CHO) at position 2, hydrobromide salt for enhanced solubility and stability.
Properties
CAS No. |
2648994-45-8 |
|---|---|
Molecular Formula |
C6H7BrN2OS |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde;hydrobromide |
InChI |
InChI=1S/C6H6N2OS.BrH/c9-4-5-3-8-2-1-7-6(8)10-5;/h3-4H,1-2H2;1H |
InChI Key |
BOUWXZTTZQABLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(SC2=N1)C=O.Br |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
5H,6H-imidazo[2,1-b][1,3]thiazole-2-carbaldehyde hydrobromide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article summarizes the key findings from various studies on its biological activity, including its anticancer, antimicrobial, and other pharmacological effects.
This compound can be synthesized through various chemical reactions involving imidazo and thiazole derivatives. The synthesis typically involves condensation reactions and subsequent purification methods to yield the desired hydrobromide salt form. The compound's structure allows for interactions with biological targets that contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, a study focusing on similar compounds demonstrated significant antiproliferative activity against pancreatic cancer cells. The IC50 values for certain derivatives ranged from 2.2 to 3.9 mM, indicating promising efficacy against gemcitabine-resistant cell lines .
Table 1: Antiproliferative Activity of Imidazo[2,1-b][1,3]thiazole Derivatives
| Compound ID | IC50 (mM) | Cell Line |
|---|---|---|
| 12b | 2.2 ± 0.37 | Panc-1R |
| 13g | 3.9 ± 0.25 | Panc-1R |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties . In a study assessing various imidazo[2,1-b][1,3,4]thiadiazoles against Mycobacterium tuberculosis, several derivatives exhibited potent anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . This suggests that modifications in the imidazo and thiazole rings could enhance the activity against resistant strains of bacteria.
Table 2: Antitubercular Activity of Selected Derivatives
| Compound ID | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5c | 3.125 | Anti-tubercular |
| 5d | 3.125 | Anti-tubercular |
Other Biological Activities
Beyond anticancer and antimicrobial effects, imidazo[2,1-b][1,3]thiazole derivatives have been reported to exhibit a range of pharmacological activities , including:
- Antifungal Activity : Some derivatives showed effectiveness against fungal strains.
- Antioxidant Activity : Certain compounds demonstrated significant free radical scavenging abilities.
- Antiviral Activity : Specific derivatives were effective against viruses such as Coxsackie B4 and feline herpes viruses .
Case Studies and Research Findings
One notable case study involved the synthesis of a series of novel acyl-hydrazone derivatives linked to imidazo[2,1-b][1,3]thiazole rings. These compounds were tested for their antiviral and antimycobacterial activity with promising results . The study indicated that structural modifications significantly influenced biological activity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the antiproliferative properties of imidazo[2,1-b][1,3]thiazole derivatives against various cancer cell lines. A notable study published in the European Journal of Medicinal Chemistry investigated the effects of these compounds on pancreatic cancer cells, particularly those resistant to gemcitabine. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 2.2 to 3.9 mM against gemcitabine-resistant Panc-1R cells .
Table 1: Antiproliferative Activity of Imidazo[2,1-b][1,3]thiazole Derivatives
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| 12a | 2.2 ± 0.37 | Panc-1R |
| 12b | 3.9 ± 0.25 | Panc-1R |
| 13g | 3.5 ± 0.30 | Panc-1R |
This indicates that modifications to the imidazo[2,1-b][1,3]thiazole structure can enhance its efficacy against resistant cancer types.
Antimicrobial Properties
The potential antimicrobial effects of imidazo[2,1-b][1,3]thiazole derivatives have also been explored. Research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting their utility as novel antibacterial agents. The mechanism is believed to involve interference with bacterial enzyme systems crucial for survival and replication.
Neurological Applications
Emerging research indicates that imidazo[2,1-b][1,3]thiazole derivatives may have neuroprotective properties. Studies suggest they could modulate pathways involved in neurodegenerative diseases like Alzheimer's by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Pancreatic Cancer Resistance
A comprehensive study focused on the synthesis and evaluation of new imidazo[2,1-b][1,3]thiazole derivatives showed promising results against pancreatic cancer cells that had developed resistance to standard treatments. The study utilized a variety of synthetic routes to create several derivatives and tested their efficacy in vitro against resistant cell lines. The findings support further investigation into these compounds as potential therapeutic agents for overcoming drug resistance in cancer treatment .
Case Study 2: Antimicrobial Testing
Another notable study evaluated the antimicrobial activity of synthesized imidazo[2,1-b][1,3]thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating their potential as effective antimicrobial agents in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Imidazo[2,1-b][1,3]thiazole Carbaldehydes
3-Phenyl-5H,6H-imidazo[2,1-b][1,3]thiazole-2-carbaldehyde
- Structure : Phenyl group at position 3, carbaldehyde at position 2.
- Synonym: CNB18240, ZINC12336598 ().
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Hydrobromide vs. Hydrochloride Salts
Ethyl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate Hydrochloride
- Structure : Ethyl acetate group at position 3, hydrochloride salt.
- Key Differences :
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde Hydrobromide
Bicyclic Heterocycles with Varied Substituents
3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole Hydrobromide
- Structure : Methoxyphenyl at position 3, methyl group at position 2.
- Key Differences :
- Applications: Potential as a kinase inhibitor due to aromatic and methyl substitutions ().
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
- Synthesis : Hydrobromide salts are typically prepared via neutralization of free bases with HBr, followed by recrystallization ().
- Antioxidant Activity : Carbaldehyde derivatives generally exhibit moderate activity, with phenyl-substituted variants showing reduced efficacy ().
- Structural Insights : Trifluoromethyl and bromine substitutions enhance stability and steric effects, making them valuable for medicinal chemistry ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
